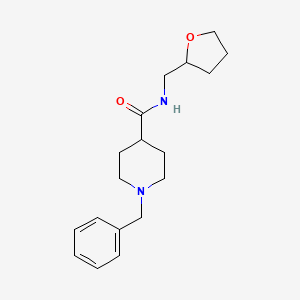![molecular formula C27H34O11 B12463059 2-{4-[4-(3,4-Dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-3-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12463059.png)
2-{4-[4-(3,4-Dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-3-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phillyrin is a lignan glycoside extracted from the traditional Chinese medicinal plant Forsythia suspensa (Thunb.) Vahl, belonging to the Oleaceae family . It is primarily found in the roots, stems, leaves, and fruits of the plant, with the highest concentration in the leaves . Phillyrin has been recognized for its various pharmacological properties, including anti-inflammatory, anti-obesity, anti-tumor, and hepatoprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phillyrin can be synthesized using a green and rapid method from Forsythia suspensa leaves . The process involves extracting the compound with a high purity of over 93% . Additionally, phillyrin can be prepared by interacting with different types of cyclodextrins to improve its water solubility . The inclusion complexes of phillyrin with cyclodextrins are prepared in a 1:1 stoichiometric ratio, significantly enhancing its solubility .
Industrial Production Methods
Industrial production of phillyrin typically involves the extraction from Forsythia suspensa using solvents followed by purification processes to achieve high purity . The use of cyclodextrins in the production process helps in improving the solubility and stability of phillyrin, making it more suitable for various applications .
Análisis De Reacciones Químicas
Phillyrin undergoes several types of chemical reactions, including:
Oxidation: Phillyrin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert phillyrin into its reduced forms.
Substitution: Phillyrin can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phillyrin has a wide range of scientific research applications:
Mecanismo De Acción
Phillyrin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Phillyrin inhibits the expression of phosphorylated NF-κB p65 protein, reducing inflammation.
Anti-obesity: It inhibits adipose triglyceride lipase, reducing the breakdown of triglycerides into free fatty acids.
Antioxidant: Phillyrin decreases oxidative stress by reducing reactive oxygen species and increasing antioxidant enzyme levels.
Comparación Con Compuestos Similares
Phillyrin is unique compared to other lignan glycosides due to its specific pharmacological properties and molecular targets. Similar compounds include:
Propiedades
Fórmula molecular |
C27H34O11 |
|---|---|
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
2-[4-[3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-3-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H34O11/c1-32-18-7-4-13(8-20(18)34-3)25-16-11-36-26(17(16)12-35-25)15-6-5-14(9-19(15)33-2)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,16-17,21-31H,10-12H2,1-3H3 |
Clave InChI |
ZTIZEXUIEBLYBL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[2-(2-chlorophenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12462978.png)


![2,4-Dichloro-6-[(mesitylimino)methyl]phenol](/img/structure/B12462993.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12463000.png)
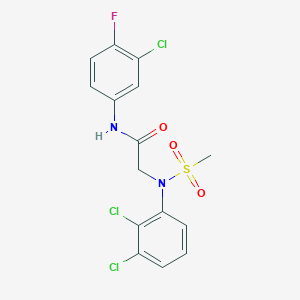
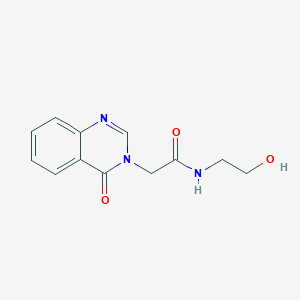
![4,4'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463006.png)
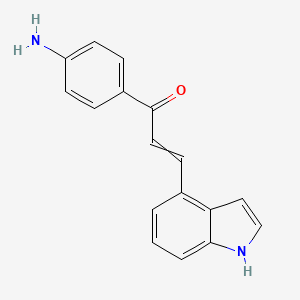
![(1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl methyl benzene-1,2-dicarboxylate](/img/structure/B12463017.png)
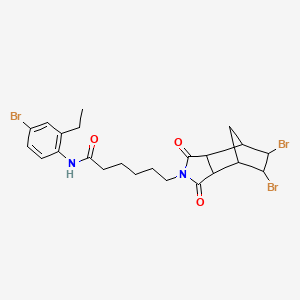
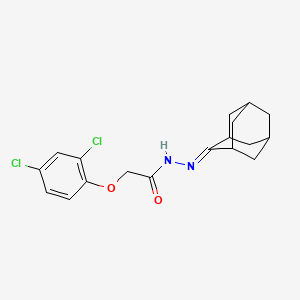
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12463040.png)
